In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-122 (Compound 5j)
In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-122 (Compound 5j)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Antitumor agent-122 (also referred to as Compound 5j), a potent multi-target antitumor agent identified as 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide. This document details the chemical synthesis, physicochemical properties, and in vitro antiproliferative activity of this compound. The mechanism of action, which involves the induction of ferroptosis, autophagy, apoptosis, and cell cycle arrest, is also discussed. All experimental protocols are described in detail, and quantitative data are summarized for clarity and comparative analysis. Visual diagrams of the synthesis workflow and proposed signaling pathways are provided to facilitate understanding.
Introduction
The search for novel anticancer agents with high efficacy, low toxicity, and the ability to overcome drug resistance is a paramount goal in medicinal chemistry. The 1,8-naphthalimide scaffold has been identified as a privileged structure in the development of antitumor drugs, known for its ability to intercalate with DNA and inhibit topoisomerase enzymes. Antitumor agent-122 (Compound 5j) is a novel derivative of this class, incorporating a dithiobenzyl piperazine moiety. This modification has been shown to confer a multi-targeted mechanism of action, leading to potent antitumor effects across a range of cancer cell lines. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and further development of this promising antitumor agent.
Physicochemical Properties
The fundamental physicochemical properties of Antitumor agent-122 are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Compound Name | 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide | [1] |
| Internal ID | Compound 5j | [1] |
| Molecular Formula | C₂₈H₃₀N₄O₂S₂ | MedChemExpress Data |
| Molecular Weight | 518.69 g/mol | MedChemExpress Data |
| CAS Number | 2378641-43-9 | MedChemExpress Data |
| Appearance | Not specified in abstracts | |
| Solubility | Not specified in abstracts |
Synthesis of Antitumor Agent-122 (Compound 5j)
The synthesis of Antitumor agent-122 is a multi-step process. The following protocol is based on the general synthetic procedures for 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives.
Synthesis Workflow
Caption: Synthetic route for Antitumor agent-122 (Compound 5j).
Experimental Protocol
Step 1: Synthesis of the N-Boc-piperazine substituted 1,8-naphthalimide intermediate
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To a solution of 4-bromo-1,8-naphthalic anhydride (10 mmol) in anhydrous ethylene glycol methyl ether (50 mL), add N-Boc-piperazine (30 mmol).
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Heat the reaction mixture at 125 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and collect the precipitate by filtration.
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Wash the solid with anhydrous ethanol to yield the intermediate compound.[2]
Step 2: Deprotection to form the piperazine substituted 1,8-naphthalimide
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The specific conditions for the removal of the Boc protecting group were not detailed in the provided search results but typically involve treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
Step 3: Synthesis of the final compound, 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide (Compound 5j)
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The piperazine substituted 1,8-naphthalimide intermediate is then reacted with a suitable dithiobenzyl derivative. The exact nature of this reactant and the reaction conditions are not available in the provided search results but would likely involve a nucleophilic substitution or a coupling reaction.
Characterization of Antitumor Agent-122
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data
While the specific spectral data for Compound 5j is not available in the search results, the following are the expected characterization techniques that would be employed. For analogous compounds, detailed 1H-NMR, 13C-NMR, and mass spectrometry data have been reported.[3]
| Technique | Expected Data |
| ¹H-NMR | Chemical shifts (δ) in ppm, integration, and multiplicity for aromatic, piperazine, and benzyl protons. |
| ¹³C-NMR | Chemical shifts (δ) in ppm for all unique carbon atoms in the molecule. |
| HRMS (High-Resolution Mass Spectrometry) | The exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition. |
Purity Analysis
| Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final compound. |
In Vitro Antitumor Activity
Antitumor agent-122 has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.
IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MGC-803 | Gastric Cancer | 5.23 | MedChemExpress Data |
| HepG2 | Liver Cancer | 3.60 | MedChemExpress Data |
| SKOV3 | Ovarian Cancer | 1.43 | MedChemExpress Data |
| T24 | Bladder Cancer | 3.03 | MedChemExpress Data |
| A549/DDP | Cisplatin-resistant Lung Cancer | Superior to cisplatin | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of Antitumor agent-122 was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.
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Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of Antitumor agent-122 and incubate for 48 hours.
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MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
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Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Mechanism of Action
Antitumor agent-122 exerts its anticancer effects through multiple mechanisms, making it a promising candidate to overcome drug resistance.
Signaling Pathways
Caption: Multi-target mechanism of Antitumor agent-122.
Key Mechanistic Features
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Ferroptosis: A form of regulated cell death characterized by iron-dependent lipid peroxidation.
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Autophagy: A cellular process of self-degradation of cellular components.
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Apoptosis: Programmed cell death.
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Cell Cycle Arrest: Halting the progression of the cell cycle.
These multiple modes of action suggest that Antitumor agent-122 may be effective against tumors that have developed resistance to therapies targeting a single pathway.
In Vivo Antitumor Efficacy
The antitumor activity of Compound 5j has been confirmed in xenograft models.
Xenograft Study Summary
| Xenograft Model | Finding | Reference |
| HepG-2 (Liver Cancer) | Good antitumor effect | |
| SKOV-3 (Ovarian Cancer) | Good antitumor effect | |
| T24 (Bladder Cancer) | Good antitumor effect |
Experimental Protocol: Xenograft Tumor Model
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Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice.
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Tumor Growth: Allow tumors to grow to a palpable size.
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Treatment: Administer Antitumor agent-122 (or vehicle control) to the mice according to a predetermined dosing schedule.
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Monitoring: Measure tumor volume and body weight regularly.
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Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Conclusion
Antitumor agent-122 (Compound 5j), 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide, is a novel and potent antitumor compound with a multi-targeted mechanism of action. This guide has provided a detailed overview of its synthesis, characterization, and biological activity. The data presented herein support its further investigation and development as a potential therapeutic agent for the treatment of various cancers, including those resistant to current therapies. The detailed protocols provided will aid researchers in the replication and expansion of these findings.
References
- 1. Discovery of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide as a potent multi-target antitumor agent with good efficacy, limited toxicity, and low resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
